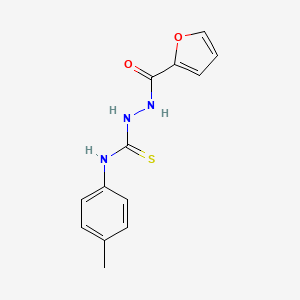

2-(2-furoyl)-N-(4-methylphenyl)hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives involves condensation reactions, often yielding a variety of heterocyclic compounds under different conditions. For instance, the reaction of N-substituted hydrazinecarbothioamides with certain nitriles afforded various heterocyclic rings. These syntheses are characterized by the use of specific reagents and conditions that influence the yield and type of products formed, indicating the compound's versatile reactivity and potential for generating a diverse array of derivatives (Aly et al., 2018).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives has been elucidated through techniques such as X-ray crystallography, revealing insights into their crystalline forms and intermolecular interactions. For example, certain derivatives have been shown to form stable structures through hydrogen bonding interactions, which are pivotal for understanding their reactivity and interactions with other molecules (Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

Hydrazinecarbothioamide compounds participate in various chemical reactions, leading to the formation of heterocyclic compounds, which are often of pharmaceutical interest. These reactions are influenced by factors such as reagents, temperature, and solvent, demonstrating the compounds' reactivity and potential for functionalization (Aly et al., 2018).

Applications De Recherche Scientifique

Diuretics and Carbonic Anhydrase Inhibition

- Carbonic Anhydrase Inhibition for Diuretics : Sulfonamide diuretics containing hydrazinecarbothioamide structures act as inhibitors of carbonic anhydrase (CA). These compounds demonstrate therapeutic efficacy by enhancing diuretic activity and possess potential in the management of cardiovascular diseases and obesity due to their polypharmacological effects. The inhibition of renal carbonic anhydrases by these compounds results in increased nitrite excretion, which may underlie their blood pressure-lowering effects and organ-protective activity F. Carta & C. Supuran, 2013.

Antineoplastic and Carcinogenicity Studies

- Antineoplastic Actions of Hydrazines : Hydrazine derivatives, including specific hydrazinecarbothioamides, have been explored for their antineoplastic (anti-cancer) activities. A significant number of these compounds, including hydrazine itself and its analogues, showed antineoplastic actions in both animal models and, to some extent, humans. Despite these activities, caution is advised due to the carcinogenic potential of many hydrazine compounds B. Tóth, 1996.

Optoelectronic Materials Development

- Optoelectronic Applications : Derivatives of hydrazinecarbothioamide have been utilized in the synthesis and application of optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, contributing to the development of materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors. The electroluminescent properties of these derivatives make them valuable for creating advanced optoelectronic devices G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018.

Analytical and Environmental Toxicology

- Analytical Detection and Toxicity Concerns : The analytical detection of hydrazine and related compounds in environmental and biological matrices highlights their potential toxicological concerns. These studies emphasize the need for sensitive and selective detection methods for monitoring and assessing the environmental impact and health risks associated with hydrazine and its derivatives. The genotoxicity and carcinogenic potential of these compounds necessitate careful consideration in their application and disposal D. Elder, D. Snodin, & A. Teasdale, 2011.

Propriétés

IUPAC Name |

1-(furan-2-carbonylamino)-3-(4-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-9-4-6-10(7-5-9)14-13(19)16-15-12(17)11-3-2-8-18-11/h2-8H,1H3,(H,15,17)(H2,14,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIXRPLLOYLCSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-carbonylamino)-3-(4-methylphenyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)

![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)

![2-(4-phenyl-1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5536658.png)

![8-[(2-oxo-2,3-dihydro-1H-imidazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5536668.png)

![4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5536675.png)

![4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5536697.png)